molecular formula C14H21NO3 B2769434 [(1-Adamantylacetyl)amino]acetic acid CAS No. 237400-99-6

[(1-Adamantylacetyl)amino]acetic acid

Cat. No. B2769434
M. Wt: 251.326
InChI Key: YGGZZKSHIOWKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(1-Adamantylacetyl)amino]acetic acid” is a biochemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 . It is used for proteomics research .


Synthesis Analysis

The synthesis of “[(1-Adamantylacetyl)amino]acetic acid” involves the autoacylation of 1-Adamantylacetic acid in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst . This technique can be used to synthesize sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .


Physical And Chemical Properties Analysis

The physical properties of “[(1-Adamantylacetyl)amino]acetic acid” include a predicted melting point of 179.60° C, a predicted boiling point of 484.5° C at 760 mmHg, a predicted density of 1.2 g/cm^3, and a predicted refractive index of n 20D 1.56 .

Scientific Research Applications

Self-Acylation and Derivative Synthesis

Self-acylation of 1-adamantylacetic acid in trifluoroacetic anhydride, catalyzed by triflic acid, has been utilized as an efficient approach for synthesizing previously unknown 2,4-bis(1-adamantyl)aceto-acetic acid, its esters, amides, and the sterically hindered 1-adamantyl(1-adamantylacetyl)ketene. This method opens new routes for creating various adamantylated compounds with potential chemical and pharmaceutical applications (Kovalev et al., 2010).

Antiviral Adamantane Derivatives

Research has been conducted on the synthesis of adamantane derivatives, including 1-adamantylacetic acid, for their antiviral activities. These compounds were evaluated for their effectiveness against the Newcastle disease virus, showcasing the potential of adamantane-based compounds in antiviral drug development (Aigami et al., 1975).

α-Imino Derivatives and Cellular Uptake Enhancement

The synthesis of α-imino derivatives of 1-adamantylacetic acid has been explored, with potential implications in enhancing the cellular uptake of peptide nucleic acids (PNAs). Adamantyl-acetic acid conjugation to PNAs has shown to improve their endosomal cellular uptake, highlighting the compound's utility in improving the delivery of therapeutic nucleic acids (Ljungstrøm et al., 1999).

Novel Adamantylacetyl Derivatives

Synthesis and biological evaluation of novel adamantylacetyl derivatives of peptidoglycan monomer have indicated their immunomodulatory activity. These findings underscore the potential of adamantane derivatives in modulating immune responses, which could be leveraged in designing new immunotherapeutic agents (Ljevaković et al., 2000).

Future Directions

The future directions for “[(1-Adamantylacetyl)amino]acetic acid” could involve its use in proteomics research . The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . This could lead to the development of new materials based on natural and synthetic nanodiamonds .

properties

IUPAC Name

2-[[2-(1-adamantyl)acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c16-12(15-8-13(17)18)7-14-4-9-1-10(5-14)3-11(2-9)6-14/h9-11H,1-8H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGZZKSHIOWKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Adamantylacetyl)amino]acetic acid

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